molecular formula C11H21NO2 B8596076 D-Leucine cyclopentyl ester

D-Leucine cyclopentyl ester

Cat. No.: B8596076
M. Wt: 199.29 g/mol
InChI Key: CFKCDVMTIUAMDA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine cyclopentyl ester is a chiral amino acid ester characterized by a cyclopentyl group attached to the carboxylate moiety of D-leucine. It is primarily synthesized via Grignard reactions involving phenylglyoxylic acid derivatives and cyclopentyl magnesium bromide, as described in multiple routes (A–D) . These methods yield the compound in 28–56%, with variations depending on reaction conditions and precursors. For example:

  • Route A: Ethyl phenylglyoxylate reacts with cyclopentyl magnesium bromide, followed by hydrolysis .
  • Route B: Direct reaction of phenylglyoxylic acid with cyclopentyl magnesium bromide .
  • Route C: Inverse addition of phenyl Grignard reagent to cyclopentyl glyoxylic acid ester .
  • Route D: Cyclopentadienyl magnesium bromide is used, followed by hydrogenation with Pd/C and H₂ .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

cyclopentyl (2R)-2-amino-4-methylpentanoate

InChI

InChI=1S/C11H21NO2/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3/t10-/m1/s1

InChI Key

CFKCDVMTIUAMDA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC1CCCC1)N

Canonical SMILES

CC(C)CC(C(=O)OC1CCCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares D-leucine cyclopentyl ester with four analogous esters: ethyl, tert-butyl, methyl, and benzyl tosylate.

Compound Name Molecular Formula Molecular Weight (g/mol) Physical Form Melting Point (°C) Key Features
This compound Not explicitly stated - Not reported Not reported Cyclopentyl group; 28–56% yield
D-Leucine Ethyl Ester HCl C₈H₁₈ClNO₂ 222.00 (as HCl salt) Crystalline powder Not reported High commercial availability
D-Leucine tert-Butyl Ester HCl C₁₀H₂₂ClNO₂ 223.74 Crystalline powder Not reported ≥98.0% purity; bulky tert-butyl group
D-Leucine Methyl Ester HCl C₇H₁₆ClNO₂ 181.66 Crystalline powder 151 Low molecular weight; high stability
D-Leucine Benzyl Ester Tosylate C₂₀H₂₇NO₅S 393.5 White solid powder 158 Tosylate enhances stability

Functional Differences

  • Steric Effects : The tert-butyl group () and cyclopentyl group () introduce significant steric bulk, which may hinder enzymatic degradation or modify reaction kinetics in peptide coupling.
  • Stability : Tosylate () and hydrochloride salts (–6) improve stability under storage. The methyl ester’s higher melting point (151°C) suggests thermal stability .

Q & A

Basic: What experimental methodologies are recommended for synthesizing D-leucine cyclopentyl ester, and how can reproducibility be ensured?

Answer:
The synthesis typically involves esterification of D-leucine with cyclopentanol under acidic catalysis (e.g., HCl or H₂SO₄). Key steps include:

  • Protection/Deprotection : Use anhydrous conditions to minimize hydrolysis of the ester bond.
  • Characterization : Confirm enantiomeric purity via polarimetry ([α]D measurements; compare with literature values, e.g., D-leucine methyl ester in ).
  • Reproducibility : Document reagent stoichiometry, reaction time, temperature, and purification steps (e.g., recrystallization solvents). Provide raw spectral data (IR, NMR) in supplementary materials to enable cross-validation .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Answer:

  • Structural Confirmation :
    • IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1730–1745 cm⁻¹) and hydroxyl (O-H) bands if unreacted cyclopentanol remains .
    • NMR : Use ¹H/¹³C NMR to confirm cyclopentyl group integration and absence of diastereomers.
  • Purity Assessment :
    • HPLC : Utilize reverse-phase C18 columns with UV detection (210–220 nm) to quantify impurities. Compare retention times with authentic standards .

Advanced: How can researchers address contradictions in optical rotation data between synthesized this compound and literature values for analogous esters?

Answer:
Contradictions may arise from solvent polarity, concentration, or enantiomeric impurities. Mitigation strategies:

  • Standardization : Replicate measurements in the same solvent and concentration as cited literature (e.g., EtOH vs. H₂O in ).
  • Chiral Chromatography : Perform HPLC with chiral stationary phases (e.g., amylose-based) to isolate and quantify enantiomers .
  • Error Analysis : Report confidence intervals for [α]D values and cross-validate with independent techniques like circular dichroism .

Advanced: What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

Answer:

  • Variables : pH (1.2–7.4), temperature (37°C), and enzymatic exposure (e.g., esterases).
  • Kinetic Analysis : Monitor hydrolysis via LC-MS at timed intervals. Use pseudo-first-order kinetics to calculate half-lives .
  • Controls : Include D-leucine methyl ester as a comparator to assess cyclopentyl group effects on stability .

Advanced: How can researchers systematically investigate the bioactivity of this compound in enzyme inhibition assays?

Answer:

  • Target Selection : Prioritize enzymes with known leucine-binding sites (e.g., aminopeptidases or proteases ).
  • Assay Design :
    • Use fluorogenic substrates to quantify inhibition kinetics (Km, Vmax, IC₅₀).
    • Include D-leucine and L-enantiomer controls to evaluate stereospecificity .
  • Data Interpretation : Compare inhibition profiles with structural analogs (e.g., cyclohexyl esters) to identify substituent effects .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Answer:

  • Model Refinement : Adjust force fields in molecular dynamics simulations to account for cyclopentyl ring flexibility.
  • Experimental Validation : Measure logP (octanol-water partitioning) and compare with predicted values. Discrepancies >0.5 log units warrant re-evaluation of solvation models .
  • Meta-Analysis : Aggregate data from multiple analogs to identify trends (e.g., ester chain length vs. hydrophobicity) .

Advanced: How should researchers design comparative studies to evaluate this compound against other leucine derivatives in drug delivery systems?

Answer:

  • Parameters : Compare bioavailability, hydrolysis rates, and cellular uptake in vitro (e.g., Caco-2 monolayers) and in vivo (rodent models).
  • Formulation : Use identical nanoparticle or liposome carriers for all derivatives to isolate ester-specific effects .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and confidence intervals .

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